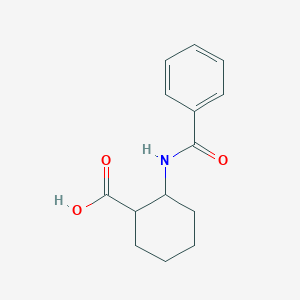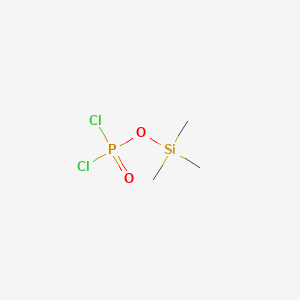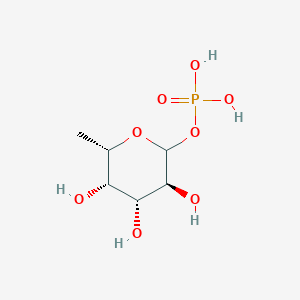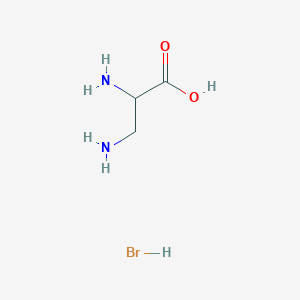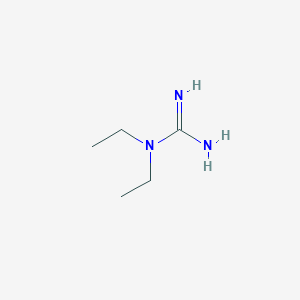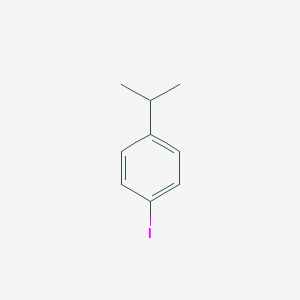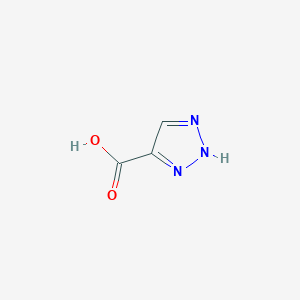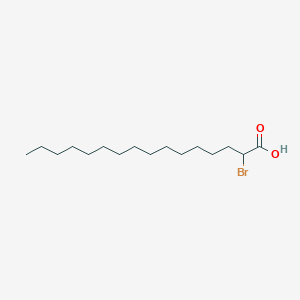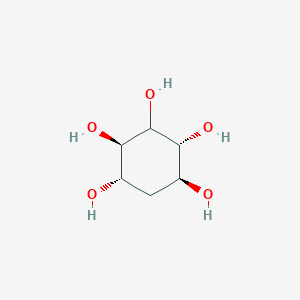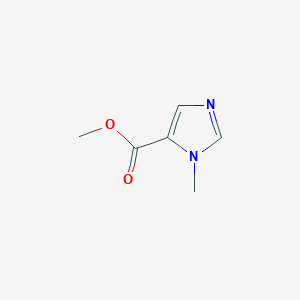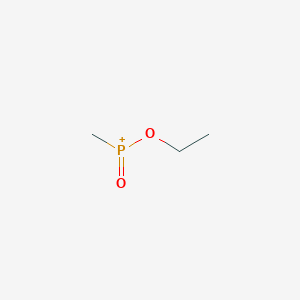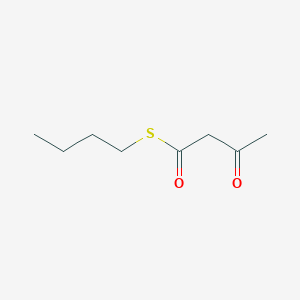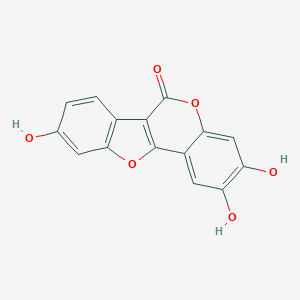![molecular formula C11H7ClNO2S- B097399 [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 17969-26-5](/img/structure/B97399.png)
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, is a derivative of thiazole acetic acid with a chlorophenyl group. This structure is related to various compounds that have been studied for their biological activities, including antimicrobial, anti-inflammatory, analgesic, and immunostimulatory effects. The presence of the chlorophenyl group and the thiazole ring suggests potential for interaction with biological systems, which is supported by the research on similar compounds .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions, as seen in the preparation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, where carboxylic acid groups were cyclized with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters were prepared by condensation of thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate . These methods suggest possible synthetic routes for the compound of interest.
Molecular Structure Analysis
The molecular structure of related thiazole compounds has been characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For instance, organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid were characterized to study their biological significance . Additionally, the crystal structure of a similar compound was determined using X-ray diffraction, which revealed intermolecular hydrogen bonds and other interactions stabilizing the structure .
Chemical Reactions Analysis
The chemical behavior of thiazole acetic acid derivatives can be complex. For example, the metabolic formation of N- and O-glucuronides of a related compound showed that acyl migration could play a role in the disposition of the drug, indicating potential for various chemical reactions in biological systems . This suggests that the compound of interest may also undergo similar metabolic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of chlorophenyl and thiazole groups can affect the compound's solubility, stability, and reactivity. For example, the stability of acyl glucuronides and their rearrangement to isomers was observed in a related compound, which could be relevant to the compound of interest . The antimicrobial and anti-inflammatory activities of these compounds also suggest that their physical and chemical properties enable them to interact effectively with biological targets .
科学的研究の応用
Environmental Impact and Toxicity Studies
- Studies have highlighted the environmental presence and toxicological impact of chlorophenols and their derivatives, like 2,4-dichlorophenoxyacetic acid (2,4-D), indicating concerns about their effects on non-target organisms and ecosystems. For instance, the toxicity of chlorinated hydrocarbons and related compounds, including chlorophenols, has been reviewed, emphasizing their potential adverse effects on human health and the environment due to their persistence and bioaccumulation potential (Kimbrough, 1972).
Synthesis and Structural Analysis
- Research on the synthesis and structural properties of thiazole derivatives, including studies on novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insights into the chemical reactions and potential applications of these compounds in medicinal chemistry (Issac & Tierney, 1996).
Pharmacological Evaluation
- Some thiazole derivatives have been evaluated for their potential as antioxidant and anti-inflammatory agents, suggesting the role of benzofused thiazole derivatives in developing therapeutic agents for various health conditions (Raut et al., 2020).
Molecular Docking Studies
- Molecular docking studies of benzofused thiazole derivatives have indicated their potential as therapeutic agents, highlighting the importance of such compounds in drug development and their role in targeting specific biological pathways (Raut et al., 2020).
特性
IUPAC Name |
2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUFHQQWZTVOCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
CAS RN |
17969-26-5 |
Source


|
| Record name | 2-(3-Chlorophenyl)-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17969-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

